Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hcl
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Overview
Description
Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H12BrClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride typically involves the reaction of 2-amino-5-bromopyridine with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.
Reduction Reactions: Products include amines or alcohols derived from the reduction of the original compound.
Scientific Research Applications
Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-2-(5-chloropyridin-2-yl)acetate hydrochloride
- Ethyl 2-amino-2-(5-fluoropyridin-2-yl)acetate hydrochloride
- Ethyl 2-amino-2-(5-iodopyridin-2-yl)acetate hydrochloride
Uniqueness
Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it a valuable compound for the synthesis of novel molecules and the exploration of new chemical and biological properties .
Properties
Molecular Formula |
C9H12BrClN2O2 |
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Molecular Weight |
295.56 g/mol |
IUPAC Name |
ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H11BrN2O2.ClH/c1-2-14-9(13)8(11)7-4-3-6(10)5-12-7;/h3-5,8H,2,11H2,1H3;1H |
InChI Key |
KJPCYWHUJPOITI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)Br)N.Cl |
Origin of Product |
United States |
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